(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide
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Overview
Description
(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a chlorophenyl group, and a tetrahydropurino moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include lithium aluminum hydride for reductions, and various chlorinating agents for introducing the chlorophenyl group .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- **(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide shares similarities with other piperidine-based compounds, such as piperidine-3-carboxamide derivatives and chlorophenyl-substituted piperidines .
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H36ClN7O |
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Molecular Weight |
522.1 g/mol |
IUPAC Name |
(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C28H36ClN7O/c29-23-7-3-5-21(15-23)17-34-13-9-20(10-14-34)16-30-28(37)22-6-4-11-35(18-22)26-25-27(32-19-31-26)36-12-2-1-8-24(36)33-25/h3,5,7,15,19-20,22H,1-2,4,6,8-14,16-18H2,(H,30,37)/t22-/m1/s1 |
InChI Key |
TUGWBCJDBJHRHT-JOCHJYFZSA-N |
Isomeric SMILES |
C1CCN2C(=NC3=C2N=CN=C3N4CCC[C@H](C4)C(=O)NCC5CCN(CC5)CC6=CC(=CC=C6)Cl)C1 |
Canonical SMILES |
C1CCN2C(=NC3=C2N=CN=C3N4CCCC(C4)C(=O)NCC5CCN(CC5)CC6=CC(=CC=C6)Cl)C1 |
Origin of Product |
United States |
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